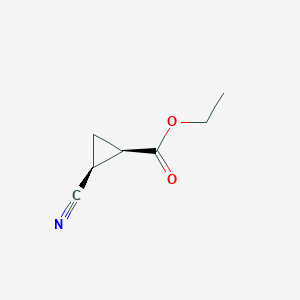

ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-3H2,1H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSAAQSCUQHJOC-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H]1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-23-0 | |

| Record name | rac-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl (1R,2S)-2-Cyanocyclopropane-1-carboxylate

Introduction

In the landscape of modern drug discovery, the cyclopropane ring stands out as a "privileged motif."[1] Its inherent ring strain and rigid conformation offer medicinal chemists a powerful tool to enhance metabolic stability, lock molecules into bioactive conformations, and improve binding affinity to therapeutic targets.[2][3] Among the diverse class of cyclopropane derivatives, chiral 2-cyanocyclopropane-1-carboxylates are of particular interest. The nitrile group serves as a versatile synthetic handle, readily transformable into amines, carboxylic acids, and other functional groups crucial for pharmaceutical activity. This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a specific stereoisomer, ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate, a key building block in the development of advanced therapeutics, including its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs).[4]

This document is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of protocols to explain the underlying principles and rationale behind the experimental choices, ensuring a robust and reproducible approach to obtaining this valuable synthetic intermediate.

Part I: Synthesis Strategy: Asymmetric Phase-Transfer Catalysis

The creation of the specific (1R,2S) stereochemistry requires a highly controlled asymmetric reaction. Among the various methods for asymmetric cyclopropanation, phase-transfer catalysis (PTC) offers a practical and scalable approach.[5][6] This technique facilitates the reaction between reactants in different phases (typically aqueous and organic) through the use of a phase-transfer catalyst that shuttles one reactant across the phase boundary. By employing a chiral catalyst, we can induce enantioselectivity in the product formation.

Mechanistic Rationale

The chosen strategy involves the Michael-initiated ring closure (MIRC) reaction between ethyl acrylate (the Michael acceptor) and bromoacetonitrile. The reaction is performed in a biphasic system (e.g., toluene and aqueous base). A chiral quaternary ammonium salt, derived from Cinchona alkaloids, serves as the phase-transfer catalyst.

The mechanism proceeds as follows:

-

Deprotonation: The strong base (e.g., KOH) in the aqueous phase deprotonates the α-carbon of bromoacetonitrile, forming an enolate.

-

Phase Transfer: The chiral phase-transfer catalyst forms an ion pair with the enolate and transports it into the organic phase.

-

Michael Addition: In the organic phase, the enolate attacks the ethyl acrylate in a conjugate addition, forming an intermediate.

-

Intramolecular Cyclization: The intermediate then undergoes an intramolecular nucleophilic substitution, where the newly formed carbanion displaces the bromide ion, closing the three-membered ring.

-

Catalyst Regeneration: The catalyst returns to the aqueous phase to begin the cycle anew.

The stereochemical outcome is dictated by the chiral environment created by the catalyst around the ion pair, which directs the approach of the enolate to the Michael acceptor.

Logical Flow of the Synthetic Protocol

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

Ethyl acrylate

-

Bromoacetonitrile

-

Potassium hydroxide (KOH)

-

Chiral Phase-Transfer Catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)

-

Toluene

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: To a jacketed reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add ethyl acrylate, bromoacetonitrile, toluene, and the chiral phase-transfer catalyst.

-

Cooling: Begin vigorous stirring and cool the mixture to 0°C using a circulating chiller.

-

Base Addition: Slowly add a pre-cooled aqueous solution of potassium hydroxide (50% w/v) to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5°C. The slow addition is critical to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 24-48 hours. Monitor the reaction progress by taking small aliquots from the organic layer and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, add water and separate the aqueous and organic layers. Extract the aqueous layer with toluene or another suitable organic solvent (e.g., dichloromethane) twice to recover any remaining product.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) should be determined by prior TLC analysis to achieve good separation of the desired cis-diastereomer from the trans-isomer and other impurities.

Part II: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and, most importantly, the stereochemistry of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is required.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation of organic molecules.[7] The protons on the cyclopropane ring have characteristic chemical shifts that are typically more upfield than those of acyclic alkanes due to the ring's shielding effects.[8][9]

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 4.20 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃) | 167.5 (C =O) |

| 2.10-2.00 (m, 1H, CH -CO₂Et) | 117.0 (C ≡N) |

| 1.95-1.85 (m, 1H, CH -CN) | 61.5 (-OCH₂ CH₃) |

| 1.70-1.60 (m, 1H, Cyclopropane CH₂ ) | 22.0 (CH -CO₂Et) |

| 1.45-1.35 (m, 1H, Cyclopropane CH₂ ) | 15.0 (CH -CN) |

| 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ ) | 14.2 (-OCH₂CH₃ ) |

| 12.5 (Cyclopropane CH₂ ) |

Note: These are predicted values. Actual shifts and coupling constants may vary slightly. The relative stereochemistry (cis configuration) is confirmed by the coupling constants between the cyclopropyl protons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Cyano (C≡N) | ~2240 (sharp, medium intensity) |

| Ester Carbonyl (C=O) | ~1730 (strong intensity) |

| C-H (sp³) | ~2980 |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. For this compound (C₇H₉NO₂), the expected molecular weight is 139.15 g/mol .[4] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Stereochemical Analysis

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the stereochemical purity (diastereomeric ratio and enantiomeric excess) of the final product.[10][11] This technique uses a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation.[12]

Typical Chiral HPLC Method:

-

Column: A polysaccharide-based column, such as a Daicel CHIRALPAK® or CHIRALCEL® series, is often effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used.[10]

-

Detection: UV detection at a wavelength where the molecule absorbs (e.g., 210-220 nm).

By running a standard of the racemic mixture, the retention times for all possible stereoisomers can be determined. The analysis of the synthesized sample will then allow for the calculation of the diastereomeric ratio (cis vs. trans) and the enantiomeric excess (% ee) of the desired (1R,2S) enantiomer.

Overall Characterization Workflow

Caption: Workflow for the comprehensive analysis of the final product.

Part III: Applications in Drug Development

The this compound scaffold is a precursor to valuable building blocks, most notably (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid and related derivatives. These structures are found in several potent antiviral drugs, particularly those targeting the hepatitis C virus (HCV) NS3/4A protease. The rigid cyclopropane ring helps to orient the pharmacophoric groups in an optimal geometry for binding to the enzyme's active site.

Furthermore, the title compound is identified as a PROTAC (Proteolysis Targeting Chimera) linker.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component is critical for controlling the molecule's spatial orientation and physical properties, directly impacting the efficacy of the resulting degrader. The defined stereochemistry and rigidity of the cyclopropane core make it an attractive component for designing next-generation linkers with improved pharmacological properties.

Conclusion

This guide has detailed a robust and stereocontrolled synthesis of this compound via asymmetric phase-transfer catalysis. The rationale behind the chosen synthetic strategy and the critical parameters for success have been thoroughly explained. Furthermore, a comprehensive analytical workflow has been established to ensure the structural integrity, purity, and stereochemical fidelity of the final product. The significance of this chiral building block in medicinal chemistry, from its role in antiviral agents to its application in the cutting-edge field of targeted protein degradation, underscores the importance of mastering its synthesis and characterization. This knowledge provides a solid foundation for researchers and drug development professionals seeking to leverage the unique properties of the cyclopropane motif in their therapeutic programs.

References

-

ResearchGate. Phase-transfer catalyzed synthesis of activated cyclopropanes | Request PDF. [Link]

-

The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Link]

-

Royal Society of Chemistry. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. [Link]

-

National Institutes of Health. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. [Link]

-

PrepChem.com. Synthesis of ethyl 2-vinyl-1-cyanocyclopropane-1-carboxylate. [Link]

-

National Institutes of Health. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. Chiral High Performance Liquid Chromatography: Review. [Link]

-

MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

-

ResearchGate. dichlorocyclopropanation. [Link]

-

ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

-

Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. [Link]

-

National Institutes of Health. Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. [Link]

-

ResearchGate. Synthesis of diethyl 2-cyanocyclopropanedicarboxylate 5 and reduction... [Link]

-

ResearchGate. Chiral phase HPLC analysis of compounds 2-5 (220 nm). (A) CHIRALPAK... [Link]

-

National Institutes of Health. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ResearchGate. Attempted alkylations with cyclopropanes under phase-transfer catalysis. [Link]

-

AMiner. Cyclopropanes in Organocatalytic Transformations. [Link]

-

Royal Society of Chemistry. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. [Link]

-

ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. [Link]

-

ResearchGate. New synthetic protocol for stereoselective synthesis of diethyl 1,2-dicyano-3-alkyl-(aryl)cyclopropane-1,2-dicarboxylate. [Link]

-

Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

-

ResearchGate. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes | Request PDF. [Link]

- Google Patents.

-

MDPI. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. [Link]

-

Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. Recent advances in asymmetric synthesis via cyclopropanol intermediates. [Link]

-

National Institutes of Health. NMR of Natural Products as Potential Drugs. [Link]

-

National Institutes of Health. Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets. [Link]

-

PubChem. Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate. [Link]

-

PubChem. Ethyl 2-oxocyclopentanecarboxylate. [Link]

-

ResearchGate. Enantioselective Synthesis of S -(+)-2,2-Dimethylcyclopropanecarboxylic Acid from Ethyl-2,2-dimethylcyclopropanecarboxylate Catalyzed by Lipase Novozyme 435. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Structural Significance of a Chiral Cyclopropane

This compound is a synthetically valuable chiral building block. Its rigid cyclopropane core, adorned with vicinal cyano and ester functionalities, presents a unique stereochemical landscape. The defined (1R,2S) configuration makes it a crucial intermediate in the synthesis of complex molecular architectures, particularly in medicinal chemistry and drug development. For instance, molecules of this class are utilized as PROTAC (Proteolysis Targeting Chimera) linkers, which are bifunctional molecules that facilitate the degradation of specific target proteins.[1]

Given the precise stereochemical and functional requirements for its applications, unambiguous structural verification is paramount. This guide provides a comprehensive exploration of the spectroscopic techniques required to fully characterize this compound, ensuring its identity, purity, and stereochemical integrity. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data but the rationale behind the spectral features.

Logical Workflow for Spectroscopic Verification

A systematic approach is essential for the conclusive identification of a chiral molecule. The workflow integrates data from multiple orthogonal techniques to build a self-validating analytical picture.

Caption: Figure 1: A logical workflow for the comprehensive structural elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable. A Certificate of Analysis for this compound confirms that its ¹H NMR spectrum is consistent with the expected structure.[2]

¹H NMR Spectroscopy: Proton Environments and Connectivity

The asymmetry of the molecule renders all three cyclopropane protons (H1, H2, H3a, H3b - see structure) diastereotopic and thus chemically distinct, leading to complex splitting patterns. The ethyl ester protons provide two characteristic signals.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| -O-CH₂ -CH₃ | ~ 4.20 | Quartet (q) | J ≈ 7.1 | Protons are deshielded by the adjacent oxygen atom of the ester. They are split by the three methyl protons. |

| H2 (CH-CN) | ~ 2.80 - 3.00 | Multiplet (m) | - | This proton is adjacent to the electron-withdrawing cyano group, causing a significant downfield shift relative to other cyclopropane protons. |

| H1 (CH-COOEt) | ~ 2.20 - 2.40 | Multiplet (m) | - | This proton is adjacent to the electron-withdrawing ester group, shifting it downfield. |

| H3a / H3b (CH₂) | ~ 1.50 - 1.90 | Multiplets (m) | - | These diastereotopic methylene protons of the cyclopropane ring are the most shielded, appearing furthest upfield. They exhibit complex geminal and cis/trans vicinal couplings. |

| -O-CH₂-CH₃ | ~ 1.30 | Triplet (t) | J ≈ 7.1 | Standard chemical shift for a methyl group adjacent to a methylene group in an ethyl ester. |

Experimental Causality:

-

Solvent Choice: Deuterated chloroform (CDCl₃) is a standard choice for small, non-polar to moderately polar organic molecules due to its excellent dissolving power and minimal signal overlap.

-

Stereochemical Insight: The cis relationship between H1 and H2 is key. The coupling constant between these two protons (Jcis) is typically larger (5-9 Hz) than the Jtrans coupling (2-5 Hz) that would be observed in the (1R,2R) diastereomer. Advanced 2D NMR experiments like COSY would definitively show the correlation between H1, H2, and the H3 protons, confirming the cyclopropane ring's integrity.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides direct evidence for all unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O (Ester) | ~ 168 - 172 | The carbonyl carbon of an ester appears in this characteristic downfield region.[3] |

| -C ≡N (Nitrile) | ~ 115 - 120 | The nitrile carbon has a distinct chemical shift, clearly differentiating it from other sp-hybridized carbons.[3] |

| -O-CH₂ -CH₃ | ~ 61 - 63 | The methylene carbon is deshielded by the attached oxygen atom. |

| C 1 (CH-COOEt) | ~ 25 - 30 | This cyclopropyl carbon is deshielded by the attached ester group. |

| C 3 (CH₂) | ~ 18 - 22 | The unsubstituted methylene carbon of the cyclopropane ring is typically the most shielded of the ring carbons. |

| C 2 (CH-CN) | ~ 15 - 20 | The cyano group has a smaller deshielding effect on the attached carbon compared to the ester group. |

| -O-CH₂-CH₃ | ~ 14 | A typical upfield signal for a terminal methyl group. |

Self-Validation: The presence of exactly seven distinct signals in the proton-decoupled ¹³C NMR spectrum validates the molecular formula (C₇H₉NO₂) and the overall asymmetry of the structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum is dominated by strong, sharp absorptions from the nitrile and ester groups.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 2250 | Strong, Sharp | C≡N Stretch | Nitrile |

| ~ 1730 | Strong, Sharp | C=O Stretch | Ester |

| ~ 2980 | Medium | C-H Stretch | sp³ C-H (Alkyl) |

| ~ 1200 | Strong | C-O Stretch | Ester |

Expert Insights:

-

The C≡N stretching frequency for saturated nitriles typically appears in the 2260-2240 cm⁻¹ range.[4] Its high intensity and unique position in a relatively clear region of the spectrum make it an unmistakable diagnostic peak.[3][4]

-

The C=O stretch for a saturated ester is reliably found around 1730 cm⁻¹.[3] The absence of conjugation with a double bond or aromatic ring keeps this frequency high.[5]

-

The presence of both of these strong, characteristic peaks provides definitive evidence for the simultaneous existence of the nitrile and ester functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

-

Sample Application: Place a single drop of the neat liquid sample of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with a suitable solvent after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition, and offers structural clues through its fragmentation pattern. For this molecule (C₇H₉NO₂), the exact molecular weight is 139.0633 g/mol .[2]

Expected Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺•): A peak at m/z = 139 would correspond to the parent molecule. While sometimes weak in EI-MS for functionalized molecules, its presence is a key confirmation.

-

Key Fragmentation Pathways: The structure of cyclopropane derivatives and esters suggests several likely cleavage points.

-

Loss of the Ethoxy Group (-OC₂H₅): Cleavage of the ester C-O bond can lead to a prominent acylium ion. [M - 45]⁺ at m/z = 94.

-

Loss of the Ester Group (-COOC₂H₅): Cleavage of the C1-C(O) bond can result in a fragment. [M - 73]⁺ at m/z = 66.

-

Ring Opening/Cleavage: Cyclopropane rings can undergo complex fragmentation.[6][7][8] Cleavage patterns can help locate the ring substituents.[9]

-

Caption: Figure 2: Primary fragmentation pathways expected in the mass spectrum.

Experimental Protocol: Electrospray Ionization (ESI) MS

ESI is a soft ionization technique often used for polar molecules, which would likely produce a strong protonated molecular ion [M+H]⁺ at m/z = 140.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) can provide an exact mass measurement, allowing for the unambiguous determination of the elemental formula (C₇H₉NO₂).

Conclusion: A Triangulated Approach to Certainty

The structural elucidation of this compound is not achieved by a single technique but by the synergistic interpretation of data from NMR, IR, and MS. ¹H and ¹³C NMR establish the carbon-hydrogen framework and relative stereochemistry. IR spectroscopy provides irrefutable evidence of the key nitrile and ester functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition. Together, these methods form a self-validating system that provides researchers and drug developers with the highest degree of confidence in the identity and quality of this critical chiral building block.

References

-

Title: Spectroscopy of Carboxylic Acids and Nitriles Source: Fiveable URL: [Link]

-

Title: Mass spectrometry of derivatives of cyclopropene fatty acids Source: Journal of Lipid Research (via PubMed) URL: [Link]

-

Title: Structure determination of cyclopropane-substituted acids by mass spectrometry Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Organic Nitrogen Compounds IV: Nitriles Source: Spectroscopy Online URL: [Link]

-

Title: mass spectrum of cyclopropane C3H6 fragmentation pattern Source: Doc Brown's Chemistry URL: [Link]

-

Title: Structure determination of cyclopropane-substituted acids by mass spectrometry Source: ACS Publications URL: [Link]

-

Title: Spectroscopy of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL: [Link]

-

Title: Cyclopropane - NIST WebBook Source: National Institute of Standards and Technology URL: [Link]

-

Title: 13C nmr spectrum of cyclopropane Source: Doc Brown's Advanced Organic Chemistry URL: [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. fiveable.me [fiveable.me]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass spectrometry of derivatives of cyclopropene fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The precise structural elucidation of chiral small molecules is a cornerstone of modern drug discovery and development. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful tool for determining the three-dimensional structure of organic compounds in solution. This guide provides a detailed exploration of the ¹H and ¹³C NMR spectral characteristics of ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate, a substituted cyclopropane with defined stereochemistry.

Due to the limited availability of published experimental spectra for this specific molecule, this guide will present a comprehensive analysis based on well-established principles of NMR spectroscopy as they apply to cyclopropane systems. The data herein is predicted based on empirical data from analogous structures and theoretical considerations. This approach serves not only to approximate the spectral features of the target molecule but also to provide a framework for the analysis of other substituted cyclopropanes.

Molecular Structure and Stereochemistry

This compound possesses a strained three-membered ring, which imparts unique chemical and spectroscopic properties. The defined stereochemistry at the C1 and C2 positions, being cis to each other, is crucial for its biological activity and dictates the spatial relationships between the cyclopropyl protons, which is directly reflected in the ¹H NMR spectrum.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of a substituted cyclopropane is characterized by chemical shifts in the upfield region and distinct coupling patterns that are highly dependent on the dihedral angles between protons.

Principles of Prediction

-

Chemical Shifts: Cyclopropyl protons are notably shielded due to the ring current effect of the strained three-membered ring, causing them to resonate at higher fields (lower ppm) than typical aliphatic protons.[1][2] Electron-withdrawing substituents like the cyano and ethyl carboxylate groups will deshield adjacent protons, shifting their signals downfield.

-

Coupling Constants: The vicinal coupling constants in cyclopropanes are stereochemically dependent. Generally, the cis coupling constant (³J_cis_) is larger than the trans coupling constant (³J_trans_). For cyclopropanes with electron-withdrawing groups, typical values are ³J_cis_ ≈ 8-10 Hz and ³J_trans_ ≈ 4-7 Hz. The geminal coupling (²J) is typically around -4 to -5 Hz.

Predicted ¹H NMR Data Table (Solvent: CDCl₃, 400 MHz)

| Atom | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Assignment |

| H1 | 2.2 - 2.4 | ddd | ³J_trans_ = 5.5, ³J_cis_ = 8.5, ³J_gem_ = 4.5 | CH-COOEt |

| H2 | 2.0 - 2.2 | ddd | ³J_trans_ = 5.0, ³J_cis_ = 8.5, ³J_gem_ = 4.5 | CH-CN |

| H3a | 1.5 - 1.7 | ddd | ³J_cis_ = 8.5, ³J_trans_ = 5.0, ²J = -4.5 | CH₂ (trans to substituents) |

| H3b | 1.3 - 1.5 | ddd | ³J_cis_ = 8.5, ³J_trans_ = 5.5, ²J = -4.5 | CH₂ (cis to substituents) |

| -OCH₂CH₃ | 4.1 - 4.3 | q | ³J = 7.1 | Methylene of ethyl ester |

| -OCH₂CH₃ | 1.2 - 1.4 | t | ³J = 7.1 | Methyl of ethyl ester |

Rationale for Predicted Assignments

-

H1 and H2: These protons are attached to carbons bearing electron-withdrawing groups and are therefore expected to be the most downfield of the cyclopropyl protons. Their relative positions can be confirmed with 2D NMR techniques like NOESY.

-

H3a and H3b: These geminal protons are diastereotopic and will have different chemical shifts. They will appear as complex multiplets due to coupling to each other and to H1 and H2.

-

Ethyl Group: The methylene and methyl protons of the ethyl ester group are expected to appear as a quartet and a triplet, respectively, in their typical chemical shift regions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Cyclopropyl carbons are known to be highly shielded, appearing at unusually low chemical shifts.[3]

Predicted ¹³C NMR Data Table (Solvent: CDCl₃, 100 MHz)

| Atom | Predicted δ (ppm) | Assignment |

| C1 | 25 - 30 | CH-COOEt |

| C2 | 20 - 25 | CH-CN |

| C3 | 15 - 20 | CH₂ |

| C4 | 168 - 172 | C=O (Ester) |

| C5 | 61 - 63 | -OCH₂CH₃ |

| C6 | 14 - 16 | -OCH₂CH₃ |

| C7 | 118 - 122 | C≡N |

Rationale for Predicted Assignments

-

C1, C2, C3: These cyclopropyl carbons are expected to be significantly upfield. The carbons attached to the electron-withdrawing groups (C1 and C2) will be slightly downfield compared to the unsubstituted C3.

-

C4 (Carbonyl): The ester carbonyl carbon will appear in the characteristic downfield region for such functional groups.

-

C5 and C6 (Ethyl Group): These carbons will have typical chemical shifts for an ethyl ester.

-

C7 (Nitrile): The nitrile carbon will appear in its characteristic region, typically between 115 and 125 ppm.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR data for structural elucidation, a systematic approach is recommended.

Diagram 2: NMR Analysis Workflow

Caption: A typical workflow for the acquisition and analysis of NMR data for small molecule characterization.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its good dissolving power for moderately polar organics and its single, well-defined residual solvent peak.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Experiments

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. This will provide information on chemical shifts, multiplicities, and integration.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, which is essential for assigning the connectivity of the cyclopropyl protons.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon to which it is directly attached, allowing for unambiguous assignment of the carbon signals.

Conclusion

This technical guide provides a comprehensive, albeit predicted, overview of the ¹H and ¹³C NMR spectral characteristics of this compound. The unique features of the cyclopropane ring, namely the upfield chemical shifts and the stereochemically dependent coupling constants, are highlighted. The provided experimental workflow offers a robust methodology for researchers to obtain and interpret high-quality NMR data for this and related compounds. While the presented data is based on established principles, experimental verification is paramount for definitive structural confirmation.

References

- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223.

- Graham, J. D., & Rogers, M. T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Journal of the American Chemical Society, 84(11), 2249–2254.

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]

- Wiberg, K. B., & Nist, B. J. (1961). The 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of the American Chemical Society, 83(5), 1226-1230.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

Executive Summary

Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate is a substituted cyclopropane derivative featuring multiple functional groups that present unique challenges and opportunities for structural characterization. As a chiral building block in medicinal chemistry and materials science, its unambiguous identification is paramount. This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, tailored for researchers, analytical scientists, and drug development professionals. We will explore two complementary ionization techniques—Electrospray Ionization (ESI) for molecular weight confirmation and Electron Impact (EI) for detailed structural elucidation through fragmentation analysis. This document provides not only step-by-step experimental protocols but also delves into the mechanistic rationale behind the observed fragmentation patterns, offering a robust strategy for the complete characterization of this and similar molecules.

Introduction to the Analyte

Core Chemical Properties

This compound is a small organic molecule with the following key characteristics:

-

Chemical Formula: C₈H₁₁NO₂[1]

-

Structure:

(A representative 2D structure) The molecule contains a strained three-membered cyclopropane ring, an ethyl ester functional group, and a cyano (nitrile) group. Its polarity is moderate, and the presence of oxygen and nitrogen atoms makes it amenable to common ionization techniques. The nitrogen atom dictates that its nominal molecular weight is an odd number, in accordance with the Nitrogen Rule.

The Role of Mass Spectrometry in Structural Verification

For any synthetic building block, absolute certainty of its structure is non-negotiable. Mass spectrometry (MS) serves as a cornerstone analytical technique, providing two critical pieces of information:

-

Molecular Weight: Confirmation of the exact molecular mass validates the elemental composition.

-

Structural Connectivity: The pattern of fragment ions generated in the mass spectrometer serves as a unique "fingerprint," allowing for the confirmation of functional groups and their arrangement.

This guide leverages the strengths of both "soft" and "hard" ionization methods to build a complete analytical picture.

Ionization Strategies: A Dichotomy of Approaches

The choice of ionization technique is the most critical parameter in a mass spectrometry experiment, as it dictates the type of information obtained.

Soft Ionization for Molecular Weight Confirmation: Electrospray Ionization (ESI)

ESI is the premier technique for analyzing polar to moderately polar molecules from the liquid phase, making it ideal for LC-MS applications.[3][4] It is a "soft" ionization method, meaning it imparts minimal excess energy to the analyte, thus preserving the molecular ion with little to no fragmentation.[5][6]

Mechanism Insight: In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase.[3][5] For this compound, ionization will likely occur via protonation of the nitrile nitrogen or the ester carbonyl oxygen, resulting in a pseudomolecular ion, [M+H]⁺. Adduct formation with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺) from glassware or solvents is also common.[3]

Hard Ionization for Structural Fingerprinting: Electron Impact (EI)

EI is a classic, highly reproducible hard ionization technique, typically coupled with Gas Chromatography (GC-MS). It involves bombarding the gas-phase analyte with high-energy electrons (~70 eV). This energetic collision not only ejects an electron to form a radical cation molecular ion (M⁺•) but also deposits significant internal energy, causing extensive and predictable bond cleavages.[7] This fragmentation is the key to elucidating the molecule's structure.[8][9]

Mechanism Insight: The initial M⁺• is energetically unstable and rapidly undergoes a cascade of fragmentation reactions. The resulting pattern of fragment ions is highly characteristic of the molecule's structure, providing a rich dataset for interpretation. While the molecular ion may sometimes be of low abundance or absent for certain compounds, the fragments provide definitive structural proof.[7]

Experimental Methodologies

The following protocols are designed as self-validating systems, providing a clear and robust path to analyte characterization.

Protocol 1: LC-ESI-MS/MS Analysis

This method is designed for accurate mass measurement and controlled fragmentation to confirm connectivity.

Experimental Workflow: LC-ESI-MS/MS

Caption: Workflow for LC-ESI-MS/MS analysis.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve the analyte in a suitable organic solvent like methanol. A subsequent dilution into the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) is crucial for good peak shape. The acid promotes protonation for positive ion mode ESI.

-

Liquid Chromatography: Employ a reverse-phase C18 column, which is standard for moderately polar small molecules. A gradient elution from a weak solvent (water) to a strong solvent (acetonitrile) will effectively elute the analyte from the column.

-

Mass Spectrometry (MS1 Scan): First, perform a full scan to detect the [M+H]⁺ ion and any common adducts. For this analyte, the target protonated ion is at m/z 154.0863 (exact mass).

-

Tandem Mass Spectrometry (MS/MS): Isolate the [M+H]⁺ ion (m/z 154.1) in the quadrupole. In a collision cell, induce fragmentation by collision with an inert gas (e.g., argon or nitrogen). This controlled fragmentation provides structural information directly linked to the parent molecule.

Protocol 2: GC-EI-MS Analysis

This method is the gold standard for creating a reproducible fragmentation "fingerprint" for library matching and detailed structural elucidation.

Experimental Workflow: GC-EI-MS

Caption: Workflow for GC-EI-MS analysis.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve the analyte in a volatile solvent compatible with GC analysis, such as ethyl acetate or dichloromethane.

-

Gas Chromatography: Use a standard nonpolar column (e.g., 5% phenyl-methylpolysiloxane). A temperature ramp is employed to ensure the analyte is volatilized and travels through the column to the mass spectrometer.

-

Mass Spectrometry: The eluting compound enters the EI source, where it is bombarded with 70 eV electrons. The resulting ions are scanned across a mass range that encompasses the molecular ion and all expected fragments.

Interpretation of Mass Spectra: Deconstructing the Molecule

ESI-MS Spectrum: The Molecular Ion

The primary goal of the ESI-MS experiment is to confirm the molecular weight. The high-resolution mass spectrum should prominently feature the protonated molecular ion.

-

[M+H]⁺: Expected at m/z 154.0863.

-

[M+Na]⁺: Often observed at m/z 176.0682.

-

[M+K]⁺: Potentially observed at m/z 192.0422.

The MS/MS spectrum of m/z 154.1 will provide confirmatory fragments, often corresponding to neutral losses like ethanol (loss of 46 Da) or the ethoxy group (loss of 45 Da).

EI-MS Fragmentation Analysis: A Mechanistic Deep Dive

The EI mass spectrum will display a rich pattern of fragments. The interpretation requires considering the cleavage points offered by the different functional groups. The molecular ion (M⁺•) is expected at m/z 153.

| m/z (Nominal) | Proposed Ion Structure / Neutral Loss | Fragmentation Pathway |

| 153 | [C₈H₁₁NO₂]⁺• (Molecular Ion) | Initial Ionization |

| 125 | [M - C₂H₄]⁺• | McLafferty Rearrangement (loss of ethylene) |

| 108 | [M - •OC₂H₅]⁺ | α-cleavage at ester (loss of ethoxy radical) |

| 107 | [M - C₂H₅OH]⁺• | Loss of ethanol |

| 80 | [C₅H₆N]⁺ | Complex rearrangement after ring opening |

| 54 | [C₃H₄N]⁺ | Cleavage of cyclopropane ring and ester |

| 41 | [C₃H₅]⁺ | Allyl cation from ring opening |

Fragmentation Pathway A: Ester-Driven Cleavage The ethyl ester is a major driver of fragmentation. The most characteristic fragmentation for esters is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of an alkene (ethylene).

Caption: Key fragmentation pathways of the ester group.

Fragmentation Pathway B: Cyclopropane Ring-Opening The strained cyclopropane ring is susceptible to cleavage upon ionization. The ring can open to form a more stable acyclic radical cation, which then undergoes further fragmentation. This often leads to the formation of allyl-type cations or loss of small neutral fragments.[10]

Caption: Fragmentation initiated by cyclopropane ring-opening.

Conclusion

The comprehensive mass spectrometric characterization of this compound is effectively achieved by a dual-pronged approach. LC-ESI-MS provides unambiguous confirmation of the molecular weight, serving as a rapid and essential quality control check. For unequivocal structural proof, GC-EI-MS delivers a rich, reproducible fragmentation pattern that acts as a structural fingerprint. By understanding the characteristic cleavage pathways of the ethyl ester, cyano, and cyclopropane moieties, scientists can confidently interpret the resulting mass spectra to verify the identity and purity of this important chemical building block. This integrated analytical strategy is broadly applicable to the characterization of other complex small molecules in the fields of chemical research and pharmaceutical development.

References

- Vertex AI Search. (2024).

- PubMed. (2011).

- ResearchGate.

- Identification of Aromatic F

- ResearchGate. Gas chromatograms (gas chromatography–mass spectrometry) of ethyl ester derived from GSC (A) and OFEO (B)

- PubMed. (2002).

- PubMed Central (PMC). Fragmentation mass spectra dataset of linear cyanopeptides - microginins.

- ResearchGate. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides.

- PubMed Central (PMC). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.

- PubMed Central (PMC).

- PubMed Central (PMC). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters.

- ACS Publications. (2007). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides.

- Wikipedia.

- Advanced ChemBlocks. Ethyl (1S,2S)-rel-2-(cyanomethyl)

- Doc Brown's Chemistry.

- ChemScene. Ethyl trans-2-(cyanomethyl)

- Cenmed Enterprises. Ethyl Trans 2 (Cyanomethyl)

- PubMed. (1966). Mass spectrometry of lipids. I.

- Chemistry LibreTexts. (2023).

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- PubMed. (1979). Electron impact induced fragmentation of some 1-substituted trans-2-phenylcyclopropane compounds.

Sources

- 1. Ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate 97% | CAS: 84673-47-2 | AChemBlock [achemblock.com]

- 2. chemscene.com [chemscene.com]

- 3. poseidon-scientific.com [poseidon-scientific.com]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron impact induced fragmentation of some 1-substituted trans-2-phenylcyclopropane compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the FT-IR Spectrum of Ethyl (1R,2S)-2-Cyanocyclopropane-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate. Intended for researchers, chemists, and drug development professionals, this document details the theoretical principles, experimental methodology, and in-depth interpretation of the spectral data. Each characteristic absorption band is meticulously assigned to its corresponding molecular vibration, supported by established spectroscopic principles and authoritative references. The guide emphasizes the causality behind experimental choices and provides a validated protocol for acquiring a high-quality spectrum, ensuring scientific integrity and reproducibility.

Introduction: The Molecule and the Method

This compound: A Chiral Building Block

This compound is a chiral molecule of significant interest in organic synthesis and medicinal chemistry. Its rigid cyclopropane core, substituted with both an electron-withdrawing nitrile group and an ester group, makes it a valuable intermediate for constructing complex molecular architectures. The specific stereochemistry, (1R,2S), is crucial for its application in asymmetric synthesis, where precise three-dimensional arrangement of atoms is paramount.

The structural features—a nitrile (C≡N), an ester (R-COOR'), and a strained cyclopropane ring—give rise to a unique and highly informative infrared spectrum. FT-IR spectroscopy serves as a rapid, non-destructive, and definitive tool for confirming the presence of these key functional groups and verifying the integrity of the molecular structure.

The Principle of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation, resulting in a transition to a higher vibrational energy level. This absorption is recorded as a peak in the IR spectrum. The position, intensity, and shape of these peaks provide a unique "fingerprint" of the molecule, allowing for the identification of its functional groups and overall structure.

Experimental Methodology: Acquiring a High-Quality Spectrum

The acquisition of a clean, interpretable FT-IR spectrum is critically dependent on meticulous sample preparation and appropriate instrument parameter selection.

Rationale for Sample Preparation Technique

This compound is typically a liquid at room temperature. For non-volatile liquid samples, the "neat" thin-film method using salt plates is the preferred technique.[1][2] This method is straightforward, requires minimal sample, and avoids the use of solvents, which would introduce interfering absorption bands.[3] An alternative for modern laboratories is the use of an Attenuated Total Reflectance (ATR) accessory, which requires only a single drop of the liquid placed directly on the crystal.[4][5] For this guide, we will detail the traditional thin-film transmission method.

Step-by-Step Protocol for Thin-Film Sample Preparation

-

Gather Materials: Two polished infrared-transparent salt plates (e.g., NaCl or KBr), a pipette, the liquid sample, and a sample holder for the spectrometer. Ensure plates are clean and dry, typically stored in a desiccator.

-

Sample Application: Place one clean salt plate on a flat, clean surface. Using a pipette, deposit one small drop of this compound onto the center of the plate.

-

Create the Thin Film: Gently place the second salt plate on top of the first, allowing the liquid to spread evenly between them, forming a thin capillary film. The film should be free of air bubbles.[1]

-

Mount the Sample: Place the "sandwich" of salt plates into the spectrometer's sample holder.

-

Acquisition: Immediately place the holder in the instrument's sample compartment and proceed with data acquisition to minimize atmospheric moisture contamination.

Instrumentation and Data Acquisition Parameters

A modern FT-IR spectrometer should be used with the following typical parameters:

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹ (sufficient for routine functional group identification)

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background Scan: A background spectrum of the empty sample compartment (or clean salt plates) must be acquired immediately prior to the sample scan to subtract the spectral contributions of atmospheric CO₂ and water vapor.

Experimental Workflow Diagram

The entire process, from sample preparation to final data analysis, can be visualized as follows:

Caption: Correlation of functional groups to IR regions.

Detailed Band Assignment

The following table summarizes the expected characteristic absorption bands for the title compound. The precise wavenumbers are based on data for structurally similar compounds and established correlation tables. [6][7][8]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Analysis and Rationale |

|---|---|---|---|

| > 3000 (e.g., ~3080) | Medium-Weak | Cyclopropyl C-H Stretch | The C-H bonds on a cyclopropane ring exhibit higher s-character than typical sp³ C-H bonds, causing their stretching vibration to shift to a higher frequency, often appearing just above 3000 cm⁻¹. [9]This is a key diagnostic feature for the cyclopropyl moiety. |

| 2985 - 2850 | Medium-Strong | Aliphatic C-H Stretches | These peaks arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl group (CH₃ and CH₂). [10] |

| ~2250 | Medium, Sharp | C≡N (Nitrile) Stretch | Saturated (aliphatic) nitriles typically show a sharp, medium-intensity absorption in the 2260-2240 cm⁻¹ range. [11][12]Its position here confirms a non-conjugated nitrile group. |

| ~1730 | Strong, Sharp | C=O (Ester) Stretch | This is one of the most prominent peaks in the spectrum. For saturated aliphatic esters, the carbonyl stretch is expected in the 1750-1735 cm⁻¹ range. [13][14]The cyclopropane ring can have a slight electronic effect, but the peak remains in this characteristic region. |

| ~1465 & ~1375 | Medium-Weak | Aliphatic C-H Bends | These correspond to the scissoring/bending vibrations of the CH₂ and CH₃ groups of the ethyl ester. |

| 1300 - 1000 | Strong | C-O (Ester) Stretches | Esters characteristically display two strong C-O stretching bands in this region. [14]One is associated with the C(=O)-O stretch and the other with the O-C (alkyl) stretch. For an ethyl ester, these are typically found near 1250 cm⁻¹ and 1050 cm⁻¹, respectively. |

| ~1020 | Medium | Cyclopropane Ring Bend | The cyclopropane ring itself has characteristic bending or "breathing" modes, often appearing near 1020 cm⁻¹. [15]|

Analysis of Key Functional Groups

-

The Cyclopropyl C-H Stretch (>3000 cm⁻¹): The observation of C-H stretching absorption at a wavenumber higher than that for typical alkanes (2850-3000 cm⁻¹) is a strong indicator of C-H bonds attached to a strained ring or an sp² carbon. [9]In this molecule, it is a definitive marker for the cyclopropane ring.

-

The Nitrile Stretch (~2250 cm⁻¹): The C≡N triple bond stretch is highly characteristic due to its location in a relatively "quiet" region of the spectrum where few other functional groups absorb. [11]Its intensity is moderate because, while the bond is polar, the change in dipole moment during the vibration is not as large as that of a carbonyl group.

-

The Ester Group (C=O and C-O Stretches): The ester functional group provides the most intense signals. The C=O stretch at ~1730 cm⁻¹ is typically the strongest peak in the spectrum due to the large change in dipole moment during the stretching vibration. [16]This is complemented by the two strong C-O stretching bands between 1300 and 1000 cm⁻¹, often referred to as the "Rule of Three" for esters (one C=O, two C-O). [14]The presence of all three strong bands is conclusive evidence for the ethyl ester moiety.

Conclusion

The FT-IR spectrum of this compound provides a clear and unambiguous confirmation of its molecular structure. The distinct, high-frequency C-H stretch validates the presence of the cyclopropane ring, while the sharp peak at ~2250 cm⁻¹ confirms the nitrile group. Finally, the intense carbonyl absorption at ~1730 cm⁻¹, coupled with the strong dual C-O stretches in the fingerprint region, definitively identifies the ethyl ester functional group. This guide has outlined the necessary experimental protocol and provided the detailed spectral interpretation required for researchers to confidently use FT-IR spectroscopy as a primary tool for the structural verification of this important chiral building block.

References

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. [Link]

-

Linstrom, P.J.; Mallard, W.G. (Eds.). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data. [Link]

-

MatDaCs. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. The NIST Chemistry Webbook. [Link]

-

National Center for Biotechnology Information. NIST Chemistry WebBook - PubChem Data Source. [Link]

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. Introduction to Spectroscopy, 4th ed. Cengage Learning. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. Introduction to Spectroscopy. Google Books.

-

University of California, Davis. IR Spectroscopy Tutorial: Esters. [Link]

-

Pavia, D.L., et al. Introduction to Spectroscopy, 5th ed. Cengage Learning. [Link]

-

Chemistry.Com.Pk. Free Download Introduction to Spectroscopy (4th Ed.) by Pavia. [Link]

-

Blackwell's. Introduction to Spectroscopy by Donald L. Pavia. [Link]

-

Smith, B.C. Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

-

LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. [Link]

-

ResearchGate. How to prepare a liquid sample for FTIR spectrum? [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

Chen, J., et al. Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. The Journal of Physical Chemistry B. [Link]

-

Michigan State University Chemistry. Infrared Spectrometry. [Link]

-

National Institute of Standards and Technology. Ethyl cyclopropanecarboxylate IR Spectrum. [Link]

-

Virginia Tech Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

National Center for Biotechnology Information. Ethyl cyclopropanecarboxylate. PubChem. [Link]

-

Smith, B.C. The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Shimadzu. Liquid Samples. [Link]

-

SpectraBase. Cyclopropanecarboxylic acid, ethyl ester. [Link]

-

OpenOChem Learn. Characteristic IR Absorptions. [Link]

-

Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. [Link]

-

The features of IR spectrum. [Link]

-

National Institute of Standards and Technology. Ethyl cyclopropanecarboxylate Mass Spectrum. [Link]

-

Durig, J.R., et al. Vibrational Spectra and Conformations of (Cyanomethyl)Cyclopropane and Dicyclopropylmethane. The Ohio State University. [Link]

-

NC State University Libraries. Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. FT IR vibrational frequencies for absorption bands in the range 750 1300 cm−1. [Link]

-

Kim, K., et al. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. MDPI. [Link]

-

ResearchGate. The FTIR bands associated to the vibrational groups present in the HAp, basil and lavender EOs, and HAp-B and HAp-L samples. [Link]

-

University of California, Los Angeles. IR Absorption Table. [Link]

-

Wolińska-Grabarczyk, A., et al. Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. edinst.com [edinst.com]

- 6. mlsu.ac.in [mlsu.ac.in]

- 7. chemistry.com.pk [chemistry.com.pk]

- 8. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Ethyl cyclopropanecarboxylate (4606-07-9) IR Spectrum [m.chemicalbook.com]

- 16. Infrared Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate is a chiral synthetic building block of significant interest in contemporary drug discovery and development. Its rigid, three-dimensional cyclopropane scaffold, coupled with strategically placed functional groups—a cyano group and an ethyl ester—makes it a valuable component in the construction of complex molecular architectures. Most notably, this compound has emerged as a critical linker element in the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and applications of this compound, with a particular focus on its role in the rapidly evolving field of targeted protein degradation.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [1][2] |

| CAS Number | 699-23-0 | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 230.3 ± 33.0 °C at 760 mmHg (Predicted) | [3] |

| Storage | Store at room temperature | [1] |

While specific experimental data on the solubility of this compound in a wide range of solvents is not extensively published, its chemical structure suggests good solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Asymmetric Synthesis: A Chiral Cyclopropanation Approach

The synthesis of enantiomerically pure cyclopropanes is a well-established field in organic chemistry. The (1R,2S) stereochemistry of the target molecule can be achieved through various asymmetric cyclopropanation strategies. One plausible and effective approach involves the transition-metal-catalyzed reaction of an appropriate alkene with a diazo compound. Below is a representative experimental protocol based on established methodologies for asymmetric cyclopropanation.

Experimental Protocol: Asymmetric Rhodium-Catalyzed Cyclopropanation

This protocol describes a potential method for the synthesis of this compound using a chiral rhodium catalyst.

Materials:

-

Ethyl acrylate

-

Diazoacetonitrile

-

Chiral Rhodium Catalyst (e.g., Rh₂(S-DOSP)₄)

-

Dichloromethane (anhydrous)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral rhodium catalyst (0.01 mol%) in anhydrous dichloromethane.

-

Addition of Alkene: To the catalyst solution, add freshly distilled ethyl acrylate (1.2 equivalents).

-

Slow Addition of Diazo Compound: Prepare a solution of diazoacetonitrile (1.0 equivalent) in anhydrous dichloromethane. Using a syringe pump, add the diazoacetonitrile solution to the reaction mixture over a period of 4-6 hours at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the diazoacetonitrile is completely consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired this compound.

Causality Behind Experimental Choices:

-

Chiral Rhodium Catalyst: The choice of a chiral catalyst is paramount for inducing enantioselectivity. Catalysts like Rh₂(S-DOSP)₄ are known to be effective in controlling the stereochemical outcome of cyclopropanation reactions.

-

Slow Addition of Diazoacetonitrile: Diazo compounds can be unstable and prone to dimerization or polymerization. Slow addition ensures that the reactive carbene intermediate generated from the diazo compound preferentially reacts with the alkene rather than with another molecule of the diazo compound.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and lead to undesired side products. Therefore, the use of anhydrous solvents and an inert atmosphere is essential.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃, 400 MHz) Data:

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~4.20 | q | 2H | -OCH₂CH₃ |

| ~2.50 | m | 1H | CH-CN |

| ~2.10 | m | 1H | CH-COOEt |

| ~1.60 | m | 1H | cyclopropyl CH₂ |

| ~1.40 | m | 1H | cyclopropyl CH₂ |

| ~1.30 | t | 3H | -OCH₂CH₃ |

Expected ¹³C NMR (CDCl₃, 100 MHz) Data:

| Chemical Shift (δ) | Assignment |

| ~170 | C=O |

| ~118 | CN |

| ~61 | -OCH₂CH₃ |

| ~25 | CH-COOEt |

| ~18 | CH-CN |

| ~15 | cyclopropyl CH₂ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~2250 | C≡N (nitrile) |

| ~1730 | C=O (ester) |

| ~1200 | C-O (ester) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| Technique | Expected m/z |

| Electrospray Ionization (ESI) | [M+H]⁺ ≈ 140.07 |

| [M+Na]⁺ ≈ 162.05 |

Application in Drug Development: A PROTAC Linker

The primary application of this compound in drug development is as a rigid and stereochemically defined linker component in the synthesis of PROTACs.

Mechanism of Action of PROTACs

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the proteasome, the cell's protein degradation machinery.

References

A Comprehensive Guide to the Theoretical Investigation of Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate using Density Functional Theory

Abstract

Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate is a stereochemically rich, strained-ring carbocycle that serves as a valuable chiral building block in medicinal chemistry and synthetic organic chemistry.[1] Its rigid three-dimensional structure and dense functionalization make it an ideal candidate for rational drug design. Understanding its conformational preferences, electronic structure, and reactivity is paramount for its effective application. This technical guide provides a comprehensive framework for leveraging Density Functional Theory (DFT) to elucidate the molecular properties of this cyclopropane derivative. We will explore the causality behind computational choices, from functional and basis set selection to advanced analyses like transition state modeling and spectroscopic prediction, offering a self-validating system for researchers to gain deep, actionable insights into this molecule's behavior.

Introduction: The Power of a Computational Microscope

The cyclopropane ring, with its inherent strain and unique "bent" bonding, presents a fascinating scaffold for chemical exploration.[2][3] When substituted with stereochemically defined functional groups, as in this compound, the resulting molecule offers precise three-dimensional positioning of its cyano and ester moieties. This structural rigidity is highly sought after in drug development for optimizing interactions with biological targets.

While experimental techniques provide invaluable data, theoretical calculations using DFT offer a complementary, atom-level perspective. DFT allows us to build a "computational microscope" to visualize molecular orbitals, predict stable conformations, model reaction pathways, and calculate spectroscopic signatures before a single experiment is run.[4] This guide details the application of this powerful toolset to fully characterize our target molecule.

The Computational Protocol: A Self-Validating Workflow

The integrity of any computational study rests on the soundness of its methodology. The following section outlines a robust, field-proven protocol for DFT studies on substituted cyclopropanes, explaining the rationale behind each choice to ensure trustworthy and reproducible results.

Selecting the Right Tools: Functionals and Basis Sets

The accuracy of a DFT calculation is fundamentally determined by the choice of the exchange-correlation functional and the basis set. There is no single "best" choice, but rather an optimal selection based on the properties being investigated and the computational cost.[5]

-

Functionals : For general-purpose geometry optimizations and electronic structure analysis of organic molecules, the hybrid functional B3LYP offers a balanced and well-benchmarked starting point.[6] For studies where non-covalent interactions or subtle conformational energies are critical, the M06-2X functional is often a superior choice.[7]

-

Basis Sets : Geometry optimizations can be efficiently performed using Pople-style basis sets, such as 6-31G(d,p) , which includes polarization functions necessary to describe the strained ring and polar functional groups. For higher accuracy, particularly for single-point energy calculations and the prediction of NMR spectra, larger basis sets like cc-pVTZ (correlation-consistent polarized valence triple-zeta) are recommended.[5][6]

The Computational Workflow

A rigorous computational study follows a logical progression of steps designed to ensure the final data is derived from a physically meaningful and stable molecular state.

Step-by-Step Protocol:

-

Structure Generation : Build an initial 3D model of this compound.

-

Conformational Analysis : The ethyl ester group possesses rotational freedom. A relaxed potential energy surface scan should be performed by rotating the relevant dihedral angles to identify all low-energy conformers. This step is critical as different conformers can have distinct properties.[7]

-

Geometry Optimization : Each identified conformer must be fully optimized to find its lowest energy structure at the chosen level of theory (e.g., B3LYP/6-31G(d,p)).

-

Vibrational Frequency Calculation : Following optimization, a frequency calculation is mandatory. It serves two purposes:

-

It confirms the optimized structure is a true energy minimum (all real frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, yielding Gibbs free energies.

-

-